1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole
Overview
Description
The compound 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole is a derivative of the indole structure, which is a common scaffold in many pharmacologically active molecules. Indole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and central nervous system activities. The specific substitution pattern on the indole ring and piperidine moiety can significantly influence the biological activity and pharmacokinetic properties of these compounds.
Synthesis Analysis
The synthesis of indole derivatives often involves the functionalization of the indole core. In the case of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a key intermediate in the synthesis of naratriptan hydrochloride, an improved process has been developed using triethyl silane in a one-pot procedure, which is likely to be adaptable for the synthesis of related compounds . The Mannich reaction is another common method used to synthesize indole derivatives, as seen in the synthesis of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-ind
Scientific Research Applications
PET Ligand Development
1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole derivatives have been explored for potential use as PET (Positron Emission Tomography) ligands. For instance, certain analogs like Lu AA27122 have shown high affinity for α(1A)-adrenoceptors, suggesting potential for brain imaging studies in neuroscience research (Jørgensen et al., 2013).
Dual Inhibitor for Cholinesterase and Monoamine Oxidase
Some derivatives of 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole, like MBA236, have been identified as dual inhibitors for cholinesterase and monoamine oxidase. These compounds have potential applications in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).
Intermediate in Naratriptan Hydrochloride Synthesis
An improved process for synthesizing a key intermediate of naratriptan hydrochloride, used as a migraine medication, involves 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole (Shashikumar et al., 2010).
Development of Cannabinoid Receptor Ligands
Certain indole derivatives, including those related to 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole, have been identified as ligands for cannabinoid receptors. This research contributes to understanding the interaction of synthetic cannabinoids with the endocannabinoid system (Uchiyama et al., 2011).
Neuroprotective Agents
Research on indole derivatives has revealed compounds like 2-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethanone, showing dual-effectiveness as neuroprotective agents due to their ligand activity at NMDA receptors and antioxidant properties. This has implications for treating neurodegenerative diseases (Buemi et al., 2013).
GluN2B Receptor Antagonists
1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole derivatives have been developed as 5-HT6 receptor antagonists, with potential applications in enhancing cognitive functions. These compounds demonstrate high in vitro binding affinity and good pharmacokinetic profiles (Nirogi et al., 2015).
Corrosion Inhibitors
Studies on 3-amino alkylated indoles, including 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole derivatives, have shown them to be effective corrosion inhibitors for mild steel in acidic environments. These findings have practical applications in industrial material preservation (Verma et al., 2016).
Modification of Plant Secondary Metabolites
Research involving metabolic engineering in plants like Nicotiana benthamiana has revealed key enzyme functions in Arabidopsis for modifying indole glucosinolates, derived from 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole. This work enhances our understanding of plant secondary metabolism and its ecological significance (Pfalz et al., 2011).
COX-2 Inhibitors and Anti-inflammatory Activity
Synthesis of novel 1-(1H-indol-1-yl)ethanone compounds, structurally related to 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole, has been studied for their computational effects on the COX-2 enzyme and evaluated for in vivo analgesic and anti-inflammatory activity (Kumar et al., 2022).
Cytotoxic Activity Against Cancer Cell Lines
Novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives have demonstrated cytotoxic activities against various human cancer cell lines, offering potential for the development of new anticancer drugs (Koksal et al., 2012).
properties
IUPAC Name |
1-[(1-methylpiperidin-2-yl)methyl]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-16-10-5-4-7-14(16)12-17-11-9-13-6-2-3-8-15(13)17/h2-3,6,8-9,11,14H,4-5,7,10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOUFWJFSTTZOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468420 | |
Record name | 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole | |
CAS RN |
137641-68-0 | |
Record name | 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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